2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and acetylamino compounds.
Reaction Conditions: The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the desired indole derivative.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide can be compared with other similar compounds, such as:
N-{N-[4-(acetylamino)-3,5-dichlorobenzyl]carbamimidoyl}-2-(1H-indol-1-yl)acetamide: This compound shares a similar indole structure but differs in its substituents, leading to variations in its biological activities and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14(25)23-17-5-4-6-18-16(17)9-10-24(18)13-21(26)22-12-15-7-8-19(27-2)20(11-15)28-3/h4-11H,12-13H2,1-3H3,(H,22,26)(H,23,25) |
InChI Key |
GHHZMAVTNXRNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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